Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate
Description
Properties
IUPAC Name |
sodium;2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S.Na/c1-6-10(7-3-2-4-14-7)11-8(15-6)5-9(12)13;/h2-4H,5H2,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPYWHOYWCXOPS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CC(=O)[O-])C2=CC=CO2.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.
Acetate Group Addition:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions to form furanones.
Reduction: The thiazole ring can be reduced under hydrogenation conditions to form dihydrothiazoles.
Substitution: The acetate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Furanones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical identifiers:
- IUPAC Name : Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate
- Molecular Formula : C₁₀H₉NNaO₃S
- CAS Number : 1909336-87-3
The structure includes a thiazole ring, which is known for its biological activity, particularly in the development of anticancer agents and antimicrobial compounds .
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. This compound has been investigated for its cytotoxic effects against various cancer cell lines. The presence of the furan and thiazole moieties enhances its activity by promoting apoptosis in cancer cells. For instance, derivatives containing similar structures have shown promising results in inhibiting cell proliferation in human lung adenocarcinoma and glioblastoma cells .
Antimicrobial Properties
Thiazole compounds are recognized for their antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating efficacy that suggests potential use as an antibiotic agent. In particular, studies have indicated that modifications in the thiazole structure can lead to enhanced antibacterial activity .
Synthetic Utility
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for further derivatization to create new compounds with tailored biological activities. Researchers have utilized it in the synthesis of complex heterocycles through various reactions, including cyclization and acylation processes .
Safety Profile
The safety profile of this compound indicates that it may pose certain risks. According to hazard classifications:
- Harmful if swallowed
- Causes skin irritation
- May cause respiratory irritation
Proper handling and safety precautions are necessary when working with this compound to mitigate potential health risks .
Case Study 1: Anticancer Efficacy
In a study conducted on a series of thiazole derivatives including this compound, researchers found that the compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC₅₀ value comparable to established chemotherapeutic agents. The study highlighted the compound's potential as a lead candidate for further development into anticancer therapies .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-y]acetate against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated a notable inhibition zone compared to control groups, suggesting its potential use as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets. The furan and thiazole rings can interact with enzymes and receptors, potentially modulating their activity. The acetate group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The sodium derivative’s pharmacological profile can be inferred by comparing it to structurally related thiazole- and furan-containing compounds. Key structural variations include:
- Heterocyclic core modifications (e.g., thiazole vs. thiophene).
- Substituent groups (e.g., aryl, halogen, hydrazone).
- Functional groups (e.g., carboxylate, acetamide).
The table below summarizes critical comparisons:
Biological Activity
Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a furan group and a methyl moiety. The structural characteristics contribute to its biological efficacy.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound. The following table summarizes the minimum inhibitory concentrations (MIC) against various pathogens:
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | Strong antibacterial |
| Escherichia coli | 0.0048 - 0.0195 | Strong antibacterial |
| Candida albicans | 16.69 - 78.23 | Moderate antifungal |
| Fusarium oxysporum | 56.74 - 222.31 | Moderate antifungal |
The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong efficacy against Staphylococcus aureus and Escherichia coli . Additionally, it demonstrated antifungal properties against Candida albicans and Fusarium oxysporum, suggesting potential applications in treating fungal infections .
Cytotoxicity and Anticancer Activity
Research indicates that this compound possesses notable cytotoxic effects against various cancer cell lines. The following table highlights its IC50 values in different cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| Human glioblastoma U251 | <10 | Highly cytotoxic |
| Human melanoma WM793 | <20 | Significant cytotoxicity |
| Jurkat cells (anti-Bcl-2) | <30 | Effective anti-cancer |
The compound showed potent activity against human glioblastoma and melanoma cells, with IC50 values indicating high cytotoxicity . Furthermore, it has been identified as an effective inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in cancer therapy .
Case Studies
- In Vitro Antimicrobial Evaluation : A study assessed the antimicrobial activity of this compound derivatives against various pathogens. Compound derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus, demonstrating superior efficacy compared to traditional antibiotics .
- Cytotoxicity Assessment : In another study, the compound was tested on different cancer cell lines, revealing IC50 values less than those of established chemotherapeutics like doxorubicin in some cases, indicating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for Sodium 2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetate?
- Methodological Answer : Synthesis typically involves coupling a furan-thiazole precursor with an acetate moiety under basic conditions. For example, analogous compounds (e.g., 5-(furan-2-yl)-1,2,4-triazole derivatives) are synthesized via refluxing ethanol/water mixtures with KOH to promote nucleophilic substitution or condensation reactions . Purification often employs recrystallization from ethanol or aqueous mixtures, validated by melting point analysis and spectroscopic characterization (¹H/¹³C NMR, IR) . Solvent selection (e.g., ethanol vs. DMF) and catalyst optimization (e.g., Cu(I) for click chemistry) are critical for yield improvement .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Confirm furan (δ 6.3–7.4 ppm for protons) and thiazole (δ 7.5–8.2 ppm) ring systems, with sodium acetate’s carboxylate signal near δ 170–175 ppm in ¹³C NMR .
- IR : Detect C=O stretching (~1700 cm⁻¹) and S-O vibrations (~1050 cm⁻¹) .
- HPLC-DAD : Use a C18 column with acetonitrile/water mobile phases to assess purity (>95%) and resolve degradation products .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : Forced degradation studies under acidic/alkaline hydrolysis, oxidative (H₂O₂), and thermal stress reveal susceptibility to hydrolysis at the acetate-thiazole bond. Stabilize lyophilized forms at -20°C in inert atmospheres. Monitor degradation via HPLC mass balance (>98% recovery) and identify major impurities (e.g., free thiol or furan oxidation byproducts) .
Advanced Research Questions
Q. How does substituent variation (e.g., methyl vs. halogen groups) on the thiazole ring affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on analogous compounds (e.g., 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives) show that electron-withdrawing groups (e.g., Br, Cl) enhance antimicrobial activity by increasing electrophilicity. For example, bromine at the thiazole 4-position improved MIC values against S. aureus (2 µg/mL vs. 8 µg/mL for methyl derivatives) . Use molecular docking to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) .
Q. What advanced analytical techniques resolve contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies in antimicrobial assays may stem from impurity profiles or assay conditions. Implement:
- LC-MS/MS : Quantify active vs. degraded compound in biological matrices .
- Time-kill assays : Differentiate bacteriostatic vs. bactericidal effects under varying pH/osmolarity .
- Crystallography : Resolve stereochemical ambiguities (e.g., syn vs. anti conformers) impacting target binding .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Methodological Answer :
- Prodrug strategies : Replace the sodium carboxylate with ester prodrugs (e.g., ethyl or isopropyl esters) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Isosteric replacement : Substitute the furan ring with thiophene or pyridine to reduce CYP450-mediated oxidation, validated via microsomal stability assays .
- QSAR modeling : Use descriptors like logP and polar surface area to balance lipophilicity and solubility .
Q. What methodologies quantify protein binding interactions involving this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., bacterial enzymes) .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for binding .
- Fluorescence quenching : Monitor tryptophan residue changes in target proteins upon ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
